6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione, cis
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Overview
Description
6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione, cis is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.3. The purity is usually 95.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis of related compounds involves processes like dehydration reaction, cyclization, and reduction, leading to the preparation of key intermediates for pharmaceutical compounds like moxifloxacin (Chen Zhi-we, 2013).
- Novel synthesis techniques have been developed for derivatives, demonstrating their utility in organic synthesis and potential as oxidizing agents under specific conditions (Yuhki Mitsumoto & M. Nitta, 2004).
Crystal Structure Analysis
- Crystal structure studies of related compounds reveal insights into their molecular geometry, confirming the presence of aromatic molecules and their configurations (I. Fujii et al., 2002).
- Analysis of cis-fused pyrrolopyridine and pyrrolopiperidine fragments in compounds provides details on their conformations, demonstrating the impact of substituents on molecular structure (Huichun Zhu et al., 2009).
Potential Biological Activities
- Compounds derived from pyrrolopyridine diones exhibit interesting electrochemical and self-assembly properties, suggesting potential applications in semiconducting materials and organic electronics (Yankai Zhou et al., 2019).
- Enzymatic resolution techniques have been applied to produce optically pure intermediates of pharmaceutical importance, showcasing the utility of biocatalysis in synthesizing complex organic molecules (Yuanyuan Li et al., 2014).
Advanced Materials
- Investigation into the synthesis and properties of novel heterocyclic compounds, including those with pyrrolopyridine dione structures, highlights their significance in developing new materials with desirable electronic and photophysical properties (David Gendron et al., 2014).
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of moxifloxacin , a fluorinated quinolone antibacterial. Moxifloxacin primarily targets bacterial topoisomerase IV and DNA gyrase (topoisomerase II), enzymes required for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Given its role as an intermediate in the synthesis of moxifloxacin , it can be inferred that it might contribute to the antibacterial activity of the final product. Moxifloxacin inhibits bacterial DNA replication by binding to bacterial topoisomerase IV and DNA gyrase, leading to the inhibition of bacterial growth .
Biochemical Pathways
As an intermediate in the synthesis of moxifloxacin , it may indirectly affect the DNA replication pathway in bacteria by inhibiting the action of topoisomerase IV and DNA gyrase .
Result of Action
As an intermediate in the synthesis of moxifloxacin , it may contribute to the antibacterial activity of the final product by inhibiting bacterial DNA replication .
Action Environment
One synthesis method mentions carrying out a stage of the process in an inert solvent, such as toluene, at temperatures ranging between 50° c and the boiling temperature of the solvent . This suggests that the compound’s synthesis and potentially its action may be influenced by environmental conditions such as solvent type and temperature .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione, cis involves the cyclization of a precursor compound followed by reduction and benzyl protection.", "Starting Materials": [ "4-pentynoic acid", "ethyl 2-bromoacetate", "benzylamine", "sodium borohydride", "acetic anhydride", "sodium acetate", "acetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of precursor compound - Ethyl 2-(4-pentynoyl)acetate is synthesized by reacting 4-pentynoic acid with ethyl 2-bromoacetate in the presence of sodium acetate and acetic acid.", "Step 2: Cyclization - Ethyl 2-(4-pentynoyl)acetate is treated with benzylamine in the presence of hydrochloric acid to form 6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione.", "Step 3: Reduction - The cyclized product is reduced using sodium borohydride in the presence of acetic acid to obtain the corresponding cis diol.", "Step 4: Benzyl protection - The cis diol is protected using acetic anhydride in the presence of sodium acetate to obtain the final product, 6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione, cis." ] } | |
CAS No. |
151213-41-1 |
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.3 |
Purity |
95 |
Origin of Product |
United States |
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